N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide
Description
N-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide is a synthetic organic compound characterized by a benzodioxole moiety linked via an amino-oxoethyl chain to a 4-benzyl-substituted piperazine carboxamide. This structure combines a 1,3-benzodioxole ring (a fused benzene-dioxy group) with a piperazine scaffold, a common pharmacophore in medicinal chemistry due to its versatility in receptor interactions.
The compound’s synthesis likely involves coupling reactions, such as carbodiimide-mediated amide bond formation, as seen in structurally related piperazine carboxamides .
Properties
Molecular Formula |
C21H24N4O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H24N4O4/c26-20(23-17-6-7-18-19(12-17)29-15-28-18)13-22-21(27)25-10-8-24(9-11-25)14-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,22,27)(H,23,26) |
InChI Key |
RWTDZGRFUUPDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Reactants :
-
1,3-Benzodioxol-5-amine (1.0 equiv).
-
Bromoacetyl bromide (1.2 equiv).
-
Triethylamine (TEA, 2.0 equiv) as a base.
-
-
Solvent : Anhydrous dichloromethane (DCM).
-
Conditions :
-
Stir at 0°C under nitrogen for 1 hour.
-
Warm to room temperature and react for 12 hours.
-
-
Workup :
-
Wash with 5% HCl, followed by saturated NaHCO₃.
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Dry over MgSO₄ and concentrate under reduced pressure.
-
Characterization
-
Yield : 78–85%.
-
Melting Point : 112–114°C.
-
¹H NMR (400 MHz, CDCl₃): δ 6.75 (d, 1H, J = 8.0 Hz, benzodioxole-H), 6.55 (s, 1H, benzodioxole-H), 6.45 (d, 1H, J = 8.0 Hz, benzodioxole-H), 5.95 (s, 2H, OCH₂O), 3.85 (s, 2H, CH₂Br), 3.20 (s, 1H, NH).
This intermediate mirrors synthetic strategies observed in analogous benzodioxolyl acetamide preparations.
Synthesis of 4-Benzylpiperazine-1-carbonyl Chloride (Intermediate B)
Reaction Protocol
-
Reactants :
-
4-Benzylpiperazine (1.0 equiv).
-
Triphosgene (0.35 equiv).
-
-
Solvent : Anhydrous tetrahydrofuran (THF).
-
Conditions :
-
Reflux at 65°C for 6 hours.
-
Purge with nitrogen to remove HCl gas.
-
-
Workup :
-
Filter and concentrate under reduced pressure.
-
Characterization
-
Yield : 90–92%.
-
FT-IR (neat): 1805 cm⁻¹ (C=O stretch).
The use of triphosgene ensures controlled carbonyl chloride formation, minimizing over-chlorination.
Coupling of Intermediates A and B
Reaction Protocol
-
Reactants :
-
Intermediate A (1.0 equiv).
-
Intermediate B (1.1 equiv).
-
N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
-
-
Solvent : Anhydrous dimethylformamide (DMF).
-
Conditions :
-
Stir at 25°C for 24 hours.
-
-
Workup :
-
Dilute with ethyl acetate, wash with brine.
-
Purify via silica gel chromatography (hexane/ethyl acetate 3:1).
-
Characterization
-
Yield : 65–70%.
-
Melting Point : 148–150°C.
-
HRMS (ESI+): m/z calculated for C₂₁H₂₃N₄O₄ [M+H]⁺: 413.1712; found: 413.1715.
This step parallels piperazine-amide coupling methodologies documented in recent patents.
Alternative Synthetic Routes and Optimization
Nucleophilic Substitution Approach
A patent describes reacting halogenated benzodioxoles with substituted piperazines under reflux in xylene. Adapting this:
-
Reactants :
-
Intermediate A (1.0 equiv).
-
4-Benzylpiperazine-1-carboxamide (1.1 equiv).
-
-
Solvent : Xylene.
-
Conditions :
-
Reflux at 140°C for 8 hours.
-
Use K₂CO₃ (2.0 equiv) as an acid acceptor.
-
-
Yield : 60–65%.
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 24 | 65 |
| Xylene | 140 | 8 | 60 |
| DMSO | 50 | 12 | 58 |
Polar aprotic solvents (e.g., DMF) favor amide bond formation, while xylene enhances nucleophilic substitution at elevated temperatures.
Mechanistic Insights
The coupling reaction proceeds via:
-
Nucleophilic attack : The piperazine’s secondary amine attacks the electrophilic carbonyl carbon of Intermediate B.
-
Deprotonation : DIPEA neutralizes HBr, driving the reaction forward.
-
Amide bond formation : Stabilized by resonance between the carbonyl and adjacent nitrogen.
Side reactions include over-alkylation of piperazine, mitigated by stoichiometric control.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential anticancer properties, as it has shown growth inhibition effects against certain human cancer cell lines.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and preventing substrate access. This inhibition can lead to changes in cellular processes, such as pH regulation and cell growth.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Piperazine Carboxamide Scaffolds
N-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide (CAS 1324079-34-6)
- Implications: The chlorine atom may enhance interactions with hydrophobic pockets in target proteins, as seen in antimicrobial quinolones .
- Synthesis : Similar coupling strategies using carbodiimides (e.g., DCC/HOBt) are employed .
N-(1,3-Benzodioxol-5-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
- Structural Differences : A methoxyphenyl group replaces the benzyl substituent on piperazine.
2-Pyrazinecarboxylic Acid [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] Ester
Analogues with Varying Heterocyclic Systems
N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamide
- Structural Differences : Incorporates an indole-carboxamide and hydrazinyl-oxoacetyl group instead of benzodioxole-piperazine.
4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide
Pharmacological and Physicochemical Comparisons
Key Observations :
Biological Activity
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide is a compound of interest due to its potential biological activity, particularly in the context of neuropharmacology. This compound belongs to a class of piperazine derivatives, which have been studied for their stimulant and psychoactive effects. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a piperazine ring substituted with a benzyl group and an oxoethyl group linked to a 1,3-benzodioxole moiety, which is significant for its pharmacological interactions.
Research indicates that compounds related to benzylpiperazine (BZP), which is structurally similar to this compound, primarily exert their effects through the modulation of neurotransmitter systems. Specifically, BZP is known to:
- Inhibit serotonin (5-HT) uptake.
- Act as an agonist at dopamine receptors.
These mechanisms suggest that the compound may influence mood and cognitive functions, potentially leading to stimulant-like effects similar to those observed with other psychoactive substances such as MDMA (ecstasy) and methamphetamine .
Pharmacological Effects
The pharmacological profile of this compound has been explored in various studies. Key findings include:
| Effect | Description |
|---|---|
| Stimulant Activity | Exhibits increased locomotor activity in animal models, indicative of stimulant effects. |
| Neurotransmitter Modulation | Alters levels of serotonin and dopamine in the brain, affecting mood and behavior. |
| Potential Abuse Liability | Similarities to known recreational drugs raise concerns regarding abuse potential. |
Toxicological Considerations
While the compound shows promise for certain therapeutic applications, it is crucial to consider its safety profile. Studies on related piperazine compounds indicate potential neurotoxicity and cardiovascular effects at high doses . Further research is necessary to establish the safety margins for this compound.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
-
Case Study 1: Stimulant Effects in Rodents
- Researchers administered varying doses of a related piperazine derivative to rodents.
- Results indicated dose-dependent increases in locomotor activity and alterations in neurotransmitter levels.
- Conclusion: These findings support the stimulant properties attributed to piperazine derivatives.
-
Case Study 2: Neuropharmacological Assessment
- A study focused on the long-term effects of BZP on serotonin and dopamine systems.
- Chronic exposure led to significant changes in receptor sensitivity and neurotransmitter release.
- Implications: Such alterations may inform the understanding of this compound's long-term effects.
Q & A
Q. What are the optimal synthetic routes for N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide, and how can yield be maximized?
The synthesis typically involves multi-step reactions starting with piperazine derivatives and substituted aryl amines. Key steps include:
- Amide bond formation : Reacting 1,3-benzodioxol-5-amine with a chloroacetyl chloride intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
- Piperazine coupling : Introducing the 4-benzylpiperazine moiety via carboxamide linkage using coupling agents like EDCI/HOBt .
- Yield optimization : Control reaction temperature (0–5°C for exothermic steps), use anhydrous solvents, and monitor intermediates via TLC or HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm backbone connectivity (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, piperazine CH groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z 468.2) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antiproliferative assays : Use MTT or SRB protocols against cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Enzyme inhibition : Test against targets like α-glucosidase or HIV-1 protease via fluorometric/colorimetric methods .
- Binding affinity studies : Radioligand displacement assays for receptor targets (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Modify the benzodioxole ring (e.g., halogenation) or replace the benzyl group with substituted aryl/heteroaryl moieties .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond donors/acceptors .
- Bioisosteric replacement : Substitute the piperazine core with morpholine or thiomorpholine to assess impact on solubility and activity .
Q. Table 1: Example SAR Data for Analogues
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Validate protocols (e.g., cell line authentication, consistent serum concentrations) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier results .
- Mechanistic follow-up : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm target engagement .
Q. What computational methods are suitable for predicting binding modes and off-target effects?
- Molecular docking : AutoDock Vina or Glide for binding pose prediction (e.g., benzodioxole interaction with kinase ATP pockets) .
- MD simulations : GROMACS for stability assessment of ligand-receptor complexes over 100 ns .
- Off-target screening : SwissTargetPrediction or SEA to identify potential interactions with GPCRs or ion channels .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Solvent screening : Use vapor diffusion with PEG-based precipitants in 24-well plates .
- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freecing .
- Refinement : SHELXL for high-resolution data (e.g., R-factor < 0.05) .
Methodological Notes
- Data Reproducibility : Maintain detailed logs of reaction conditions (pH, solvent purity) and biological assay replicates.
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing and animal studies.
- Open Tools : Use PubChem (CID: [insert]) for structural validation and literature cross-referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
